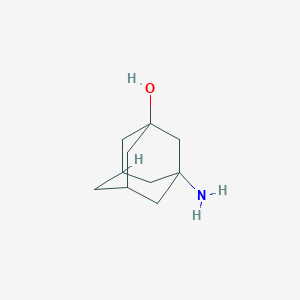

3-aminoadamantan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

702-82-9 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(5S,7R)-3-aminoadamantan-1-ol |

InChI |

InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2/t7-,8+,9?,10? |

InChI Key |

DWPIPTNBOVJYAD-BQKDNTBBSA-N |

SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N |

Appearance |

Powder |

Other CAS No. |

702-82-9 |

Pictograms |

Irritant |

Synonyms |

3-Amino-1-adamantanol; 3-Amino-tricyclo[3.3.1.13,7]decan-1-ol; 1-Amino-3-hydroxyadamantane; (3-Hydroxyadamantan-1-yl)amine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3-aminoadamantan-1-ol, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document consolidates essential data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. Detailed experimental protocols and visual diagrams are included to support research and development activities. While primarily recognized for its role in drug synthesis, this guide also explores the potential for intrinsic biological activity inherent to its adamantane (B196018) scaffold.

Chemical Structure and Properties

This compound possesses a rigid, tricyclic cage-like structure characteristic of adamantane derivatives. This unique three-dimensional arrangement imparts notable chemical and physical properties. The molecule incorporates both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group, contributing to its reactivity and potential for hydrogen bonding.

The systematic IUPAC name for this compound is (1s,3r,5R,7S)-3-aminoadamantan-1-ol. It is also commonly referred to by several synonyms, including 1-amino-3-adamantanol and 3-hydroxy-1-aminoadamantane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1s,3r,5R,7S)-3-aminoadamantan-1-ol | [1] |

| Synonyms | 1-Amino-3-adamantanol, 3-Amino-1-hydroxyadamantane, 3-Hydroxy-1-aminoadamantane | [2][3] |

| CAS Number | 702-82-9 | |

| Molecular Formula | C₁₀H₁₇NO | [3] |

| Molecular Weight | 167.25 g/mol | |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 265-269 °C (decomposes) | [5] |

| Boiling Point (Predicted) | 266.8 ± 23.0 °C | [5] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO; insoluble in water. | [5][6] |

| pKa (Predicted) | 15.07 ± 0.40 | [5] |

| logP (Predicted) | 0.5 | [1] |

Structural Representation

The rigid adamantane core of this compound is a key feature influencing its chemical and biological behavior.

References

- 1. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 3. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS 702-82-9: 3-Amino-1-adamantanol | CymitQuimica [cymitquimica.com]

- 5. 3-Amino-1-adamantanol CAS#: 702-82-9 [m.chemicalbook.com]

- 6. 3-Amino-1-adamantanol, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Aminoadamantan-1-ol

Introduction

3-Aminoadamantan-1-ol is a key pharmaceutical intermediate, most notably utilized in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] Its rigid, cage-like adamantane (B196018) structure imparts unique physicochemical properties that are critical for its role as a building block in drug development. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, along with general experimental protocols for their determination and its role in the synthesis of Vildagliptin.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and synthesis into active pharmaceutical ingredients (APIs).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | [1][3][4] |

| Molecular Weight | 167.25 g/mol | [1][3][4] |

| CAS Number | 702-82-9 | [1][3] |

| Appearance | White to almost white or light yellow crystalline powder | [1][2] |

| Melting Point | 265-269 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 266.8 ± 23.0 °C | [1][2] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 15.07 ± 0.40 | [1] |

| Solubility | Soluble in methanol; slightly soluble in DMSO; insoluble in water | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a pharmaceutical intermediate like this compound is crucial for quality control and process development. Below are generalized experimental protocols for key characterization techniques.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.

-

Solubility Assessment

Solubility is a key parameter influencing the reaction kinetics and purification processes.

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a temperature-controlled environment.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, DMSO) in a vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to quantify its solubility.

-

pKa Determination

The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values.

-

Apparatus: Potentiometric titrator with a pH electrode.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored as a function of the volume of titrant added.

-

The pKa value is determined from the titration curve, typically at the half-equivalence point.

-

Role in Vildagliptin Synthesis and Mechanism of Action

This compound is a crucial starting material for the synthesis of Vildagliptin.[1][3] The synthesis involves the reaction of the amino group of this compound with a derivative of chloroacetyl chloride and L-proline.

Below is a simplified workflow for the synthesis of Vildagliptin from this compound.

Caption: Simplified workflow for Vildagliptin synthesis.

Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.

The following diagram illustrates the mechanism of action of Vildagliptin.

References

Synthesis of 3-Aminoadamantan-1-ol from Amantadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-aminoadamantan-1-ol from amantadine (B194251). The document details the prevalent synthetic route, provides a thorough experimental protocol, and presents key quantitative data for researchers in medicinal chemistry and drug development. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the management of type 2 diabetes.[1][2]

Synthetic Pathway Overview

The primary and most industrially viable method for the synthesis of this compound from amantadine proceeds through a two-step process:

-

Nitration: Amantadine is first reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the tertiary carbon position, forming a 3-nitro-1-aminoadamantane intermediate.[3]

-

Hydroxylation: The nitro-intermediate is then subjected to hydroxylation under alkaline conditions to yield the final product, this compound.[1][2][3]

This direct C-H functionalization of the adamantane (B196018) core is a key transformation, leveraging the inherent reactivity of the bridgehead positions.

Experimental Workflow

The following diagram illustrates the synthetic workflow from amantadine to this compound.

Caption: Synthetic workflow for this compound from amantadine.

Quantitative Data Summary

The following table summarizes the quantitative data reported in various sources for the synthesis of this compound from amantadine.

| Parameter | Value | Reference |

| Yield | ||

| Overall Yield | >80% (up to 90.1%) | [1][2] |

| Overall Yield | 75% | [4] |

| Overall Yield | 63% | [3] |

| Physical Properties | ||

| Melting Point | 266-267 °C | [5] |

| Melting Point | 267-269 °C | [6] |

| Molecular Weight | 167.25 g/mol | [2] |

| Spectroscopic Data | ||

| ESI-MS (m/z) | 168 [M+H]⁺ | [5] |

| ¹H NMR (400MHz, MeOD) δ | 1.56–1.65 (m, 12H, CH₂×6), 2.23 (S, 2H, CH×2), 4.70 (S, 3H, OH, NH₂) | [5] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on information from multiple patents and chemical literature.[1][2][3][4][7] Researchers should adapt this protocol with appropriate safety precautions and laboratory techniques.

Step 1: Nitration of Amantadine

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 30 °C. The molar ratio of nitric acid to sulfuric acid can vary, with ratios around 1:7.5 being reported.[7]

-

Reaction Setup: In a separate reaction vessel, add amantadine or amantadine hydrochloride to concentrated sulfuric acid at a temperature between 10-30 °C and stir until fully dissolved.[1][2][7]

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the amantadine-sulfuric acid solution. The reaction is typically carried out in an ice-water bath for 1-2 hours, followed by stirring at room temperature for 1-30 hours.[4] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

Step 2: Hydroxylation and Isolation of this compound

-

Quenching: After the nitration is complete, the reaction mixture is carefully poured into ice water with continuous stirring. This quenching step should be performed slowly to manage the exothermic reaction.[4][8]

-

Basification and Hydroxylation: The acidic aqueous solution is then basified by the addition of a solid base, such as sodium hydroxide (B78521) or potassium hydroxide, while keeping the temperature below 80 °C.[4] The pH is adjusted to 10-14.[4][8] This alkaline environment facilitates the hydroxylation of the nitro-intermediate. The mixture is stirred for a period, for instance, 30 minutes, to ensure the completion of the hydrolysis.[4]

-

Isolation and Purification: The resulting solid product, this compound, can be isolated by filtration. The crude product is then typically purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or methanol, to yield a white crystalline solid.[4][6] The final product should be dried under vacuum.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical synthesis, it is important to note the biological context of the final product. This compound is a key building block for Vildagliptin, a drug that targets the dipeptidyl peptidase-4 (DPP-4) enzyme.

Caption: Relationship from starting material to therapeutic action.

This guide provides a foundational understanding for the synthesis of this compound from amantadine. For industrial-scale production, further optimization of reaction conditions and purification methods may be necessary to maximize yield and purity while ensuring process safety and environmental sustainability.

References

- 1. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 4. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 5. CN105439873A - 3-hydroxy-1-amantadine preparation method - Google Patents [patents.google.com]

- 6. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 7. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

3-aminoadamantan-1-ol molecular weight and formula

An In-Depth Technical Guide to 3-Aminoadamantan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

This compound, also known as (3-hydroxyadamantan-1-yl)amine or 1-amino-3-hydroxyadamantane, is a tricyclic amino alcohol.[1][2] Its rigid, cage-like adamantane (B196018) structure is of significant interest in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C10H17NO | [2][3][4][5][6] |

| Molecular Weight | 167.25 g/mol | [2][3][4][5] |

| CAS Number | 702-82-9 | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 265 °C (decomposes) | [4] |

| Solubility | Soluble in organic solvents, insoluble in water | [4][7] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes, starting from different adamantane derivatives. Below are detailed methodologies from published literature and patents.

Protocol 1: Synthesis from Adamantane

This method involves the direct oxidation and amination of adamantane.[8]

-

Oxidation: Suspend 10 g (0.073 mol) of adamantane in 10 ml of glacial acetic acid.

-

Add 30 ml (0.73 mol) of fuming nitric acid dropwise, maintaining the temperature below 30 °C.

-

After the adamantane has dissolved, slowly add a solution of 11 g (0.183 mol) of urea (B33335) in 11 ml of water, again keeping the temperature below 30 °C.

-

Amination: Heat the reaction mixture at 120 °C until 1-adamantanol (B105290) is no longer detectable by Gas-Liquid Chromatography (GLC).

-

Work-up: Further reaction with concentrated sulfuric acid is performed, followed by heating for 6-25 hours at 60-120 °C to yield 3-amino-1-adamantanol.[8]

Protocol 2: Synthesis from Adamantanecarboxylic Acid

This procedure utilizes bromination and a modified Curtius rearrangement.[9]

-

Bromination: Slowly add 18 g of dry adamantanecarboxylic acid powder to a mixture of 80 mL of dry liquid bromine and 15 g of anhydrous aluminum trichloride (B1173362) over 4 hours, keeping the temperature at 10 °C.

-

Continue the reaction at 10 °C for 60 hours, then at 30 °C for 5 hours.

-

Rearrangement and Hydrolysis: The resulting 3-bromo-1-adamantanecarboxylic acid undergoes a modified Curtius rearrangement and hydrolysis to form bromate (B103136) 3-amino-1-adamantanol.

-

Final Step: The bromate is removed by treating the intermediate with a 10% sodium hydroxide (B78521) solution, heating to 30°C, and then cooling to precipitate the final product.

-

Purification: The crude product is recrystallized from methanol (B129727) and dried under vacuum to yield pure 3-amino-1-adamantanol.[9]

Protocol 3: Synthesis from Amantadine (B194251) Hydrochloride

This approach involves the nitration and subsequent hydroxylation of amantadine.[10]

-

Nitration: Add amantadine hydrochloride in batches to a nitrating agent (e.g., a mixture of sulfuric acid and nitric acid).

-

React in an ice-water bath for 1-2 hours, followed by reaction at room temperature for 1-30 hours.

-

Hydrolysis: Pour the resulting light-yellow liquid into ice and stir for 0.5-2 hours.

-

Hydroxylation & Work-up: Add a solid base to the solution while stirring to adjust the pH to 10-12, keeping the temperature below 80 °C.

-

Extract the reaction mixture with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and recrystallize the residue from ethyl acetate (B1210297) to obtain the white solid product.[10] This method reports a product yield of up to 75%.[10]

Analytical Protocol: Content Determination by Gas Chromatography

This method is used for determining the content of 3-amino-1-adamantanol in vildagliptin (B1682220) samples.[11]

-

Test Solution Preparation: Accurately weigh approximately 1.0 g of the product, place it in a 10 ml volumetric flask, dissolve and dilute to the mark with a solvent (methanol:dimethyl sulfoxide, 80:20 v/v), and shake well.

-

Chromatographic Conditions:

-

Instrument: Gas Chromatograph.

-

Column: Specifics as per validated method.

-

Detection: Flame Ionization Detector (FID) or other suitable detector.

-

-

Analysis: Inject the prepared test solution into the gas chromatograph. The peak for 3-amino-1-adamantanol is expected at a retention time of approximately 3.3 minutes under the specified conditions.[11]

-

Quantification: The content is determined by comparing the peak area of 3-amino-1-adamantanol in the sample to that of a reference standard. The limit of quantification for this method is reported as 2 ng.[11]

Application in Pharmaceutical Synthesis

This compound is a crucial building block for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][7] The workflow involves the condensation of this compound with a derivative of L-proline.

Caption: Synthetic pathway of Vildagliptin.

References

- 1. 3-Amino-1-Adamantanol [kaimosi.com]

- 2. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-1-adamantanol – Provisco CS [proviscocs.com]

- 4. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 5. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-Amino-1-adamantanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. sfdchem.com [sfdchem.com]

- 8. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 9. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 10. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 11. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]

Solubility Profile of 3-Aminoadamantan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoadamantan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the management of type 2 diabetes.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailing experimental protocols for solubility determination, and illustrating the experimental workflow.

Introduction

The molecular structure of this compound, featuring a rigid, bulky adamantane (B196018) cage functionalized with both a polar amino group and a hydroxyl group, imparts a unique solubility profile. This bifunctional nature allows for interactions with a range of solvents, yet the nonpolar adamantane backbone plays a significant role in its overall solubility characteristics. Generally, it is described as being soluble in organic solvents while being insoluble in water.[2][3] More specifically, it has been characterized as slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2]

Quantitative Solubility Data

A key study by Li et al. (2016) systematically measured the mole fraction solubility of this compound in several pure organic solvents at various temperatures using the gravimetric method. The data from this study is summarized in the tables below for easy comparison.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Tetrahydrofuran (THF) |

| 278.15 | 0.00582 | 0.00281 | 0.00161 | 0.00115 | 0.00078 |

| 283.15 | 0.00693 | 0.00339 | 0.00195 | 0.00140 | 0.00095 |

| 288.15 | 0.00824 | 0.00409 | 0.00236 | 0.00170 | 0.00116 |

| 293.15 | 0.00979 | 0.00493 | 0.00286 | 0.00207 | 0.00142 |

| 298.15 | 0.01162 | 0.00593 | 0.00346 | 0.00252 | 0.00173 |

| 303.15 | 0.01378 | 0.00714 | 0.00419 | 0.00307 | 0.00211 |

| 308.15 | 0.01633 | 0.00858 | 0.00508 | 0.00374 | 0.00258 |

| 313.15 | 0.01934 | 0.01031 | 0.00615 | 0.00456 | 0.00317 |

| 318.15 | 0.02288 | 0.01237 | 0.00744 | 0.00555 | 0.00388 |

| 323.15 | 0.02704 | 0.01481 | 0.00899 | 0.00675 | 0.00475 |

| 328.15 | 0.03193 | 0.01771 | 0.01085 | 0.00821 | 0.00583 |

Data extracted from Li, H., Yang, W., Hao, J., & Guo, Q. (2016). Experimental measurement and thermodynamic models for solid–liquid equilibrium of 3-amino-1-adamantanol in different pure solvents and in (H2O+ethanol) binary solvent mixtures. Journal of Molecular Liquids, 215, 181-187.

Experimental Protocols

The quantitative data presented above was determined using the gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (readability ± 0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm pore size)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation, and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated.

-

Sampling: After equilibration, the stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-weighed syringe fitted with a filter to remove any undissolved solid particles.

-

Gravimetric Analysis: The weight of the syringe containing the saturated solution is recorded. The solution is then transferred to a pre-weighed container, and the empty syringe is re-weighed to determine the exact mass of the withdrawn solution.

-

Solvent Evaporation: The solvent in the container is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

-

Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are calculated. The solubility is then expressed as a mole fraction or in other units such as grams per 100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the gravimetric method for determining the solubility of this compound can be visualized as follows:

References

Spectroscopic and Synthetic Profile of 3-Aminoadamantan-1-ol: A Key Pharmaceutical Intermediate

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic routes for 3-aminoadamantan-1-ol, a critical intermediate in the production of various pharmaceuticals, notably the antidiabetic drug Vildagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and data analysis.

Spectroscopic Data

The structural confirmation of this compound is paramount for its use in pharmaceutical synthesis. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 1.35-1.48 | m | 12H (adamantane cage protons) |

| 2.07 | brs | 2H (bridgehead CH) | ||

| 3.20 | brs | 3H (-NH₂ and -OH) | ||

| ¹H | DMSO-d₆ | 1.24 | bs | 2H |

| 1.48 | d | 6H | ||

| 1.55 | m | 6H | ||

| 1.97 | s | 2H |

Table 1: ¹H NMR spectroscopic data for this compound in different deuterated solvents.

Infrared (IR) Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

| KBr | 3314 | O-H/N-H stretching |

| 2886 | C-H stretching | |

| 1457 | C-H bending | |

| 1354 | - | |

| 1034 | C-O stretching | |

| 945 | - |

Table 2: Infrared (IR) absorption peaks for this compound.

Mass Spectrometry (MS) Data

| Ionization Method | m/z | Assignment |

| ESI | 168.3 | [M+H]⁺ |

| MS | 168 | M⁺ |

| 149 | - | |

| 134 | - | |

| 132 | - | |

| 110 | - | |

| 94 | - |

Table 3: Mass spectrometry data for this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solid sample of this compound is finely ground and packed into a solid-state NMR rotor. ¹H NMR spectra are typically acquired on a spectrometer operating at a frequency of 200 MHz or higher. For solution-state NMR, the sample is dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆. The use of Cross-Polarization Magic Angle Spinning (CPMAS) is recommended for solid-state analysis to enhance signal sensitivity and resolution. Key parameters include a sufficient number of scans to achieve an adequate signal-to-noise ratio and an appropriate relaxation delay between pulses.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid this compound. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis. The spectrum is typically collected over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation. The solution is then introduced into the ESI source. Typical ESI-MS parameters include optimizing the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the nitration and subsequent reduction and hydroxylation of amantadine (B194251) hydrochloride. The following diagram illustrates a typical workflow for this synthesis.

Relevance in Drug Development: Vildagliptin's Mechanism of Action

This compound is a key building block for Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the mechanism of action of the final drug product highlights the importance of its synthetic intermediates. The following diagram illustrates the signaling pathway affected by Vildagliptin.

This guide provides foundational data and protocols for researchers working with this compound. The provided spectroscopic data serves as a benchmark for quality control, while the synthetic workflow offers a visual guide for its preparation. The context of its application in the synthesis of Vildagliptin underscores its significance in modern medicine.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Thermal Stability and Melting Point of 3-Aminoadamantan-1-ol

This technical guide provides a comprehensive overview of the thermal properties of this compound, a crucial intermediate in the synthesis of various pharmaceutical compounds. The document details its melting point and thermal stability, outlines the experimental protocols for their determination, and contextualizes its significance in drug development.

Physicochemical and Thermal Properties

This compound is a white to off-white crystalline solid. Its rigid, cage-like adamantane (B196018) structure imparts distinct physical and chemical characteristics, including a high melting point and notable thermal stability. The quantitative physical and thermal data for this compound are summarized in the table below.

| Property | Value |

| Melting Point | 265-269 °C (with decomposition) |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Appearance | White to almost white crystalline powder |

| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water, but soluble in organic solvents.[1] |

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability is critical for defining the storage, handling, and processing parameters of a chemical substance. The following sections describe standard methodologies for these analyses.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for determining the melting point of a crystalline solid.[1][2]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form to allow for uniform packing.[2]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end, achieving a packed column of 2-3 mm in height.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to a temperature approximately 15 °C below the expected melting point of 265 °C.[3][4]

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point of the sample.[3][4]

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[5]

Protocol:

-

Instrument Preparation: Power on the TGA instrument and allow it to stabilize.

-

Sample Preparation: Weigh a sample of this compound (typically 5-10 mg) into a TGA crucible.

-

Experimental Setup: Place the crucible into the TGA furnace.

-

Parameter Configuration: Set the desired temperature program. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min). Select the appropriate atmosphere, usually an inert gas like nitrogen, to prevent oxidative decomposition.[5]

-

Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the thermal stability of the compound.

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine temperatures and heat flows associated with phase transitions.[6]

Protocol:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed DSC pan.[7] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Thermal History Erasure: To ensure that the observed thermal events are characteristic of the material itself, it is common to run a heat/cool/heat cycle to erase the sample's prior thermal history.[7]

-

Data Collection: Subject the sample to a controlled temperature ramp (e.g., -20 °C to 300 °C at 10 °C/min) under a nitrogen atmosphere.[7]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will correspond to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion.

Visualizations

Synthesis of Vildagliptin

This compound is a key building block in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[8][9] The following diagram illustrates this synthetic pathway.

Experimental Workflow for Thermal Analysis

The general workflow for conducting thermal analysis experiments such as TGA or DSC is depicted below.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

3-Aminoadamantan-1-ol: A Technical Overview of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoadamantan-1-ol is a synthetically important organic compound featuring a rigid tricyclic adamantane (B196018) core functionalized with both an amino and a hydroxyl group. While its primary role in the pharmaceutical industry is as a crucial building block in the synthesis of other therapeutic agents, the broader class of adamantane derivatives has a rich history of diverse biological activities. This technical guide provides a comprehensive overview of the known applications of this compound, delves into the wider pharmacological context of adamantane-containing molecules, and presents relevant experimental protocols for the evaluation of their biological effects.

Primary Application: Intermediate in Vildagliptin Synthesis

The most significant and well-documented application of this compound is its use as a key intermediate in the manufacturing of Vildagliptin.[1] Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The adamantane moiety in the final drug structure, introduced via this compound, contributes to the molecule's favorable pharmacokinetic properties.

The Broader Biological Context: Adamantane Derivatives in Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry due to its unique combination of properties. Its rigid, cage-like structure and lipophilicity can enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, various adamantane derivatives have been developed and investigated for a wide range of therapeutic applications.

Antiviral Activity

The first generation of adamantane-based drugs, amantadine (B194251) and rimantadine, were developed as antiviral agents for the treatment of Influenza A infections.[3] Their mechanism of action involves the inhibition of the viral M2 ion channel, which is essential for viral uncoating and replication.[3] While the emergence of resistance has limited their clinical use, research into new adamantane derivatives with antiviral properties continues.[3][4]

Other Potential Biological Activities

Beyond antiviral effects, adamantane derivatives have shown promise in several other therapeutic areas, including:

-

Antibacterial and Antifungal Activity [5]

-

Anti-inflammatory Properties

-

Anticancer Activity

-

Antidiabetic Activity (as seen with Vildagliptin) [1]

The diverse biological activities of adamantane derivatives are summarized in the table below.

| Biological Activity | Examples of Adamantane Derivatives | Potential Assays |

| Antiviral | Amantadine, Rimantadine | Plaque Reduction Assay, Viral Yield Reduction Assay |

| Antibacterial | Novel synthetic derivatives | Minimum Inhibitory Concentration (MIC) Assay |

| Antifungal | Novel synthetic derivatives | Minimum Inhibitory Concentration (MIC) Assay |

| DPP-4 Inhibition | Vildagliptin, Saxagliptin | Fluorescence-Based DPP-4 Inhibition Assay |

| Anti-inflammatory | Adapalene | Cellular assays for inflammatory markers |

| Anticancer | Various investigational compounds | Cytotoxicity assays (e.g., MTT assay) |

Experimental Protocols

General Workflow for Antiviral Screening

A typical workflow for screening the antiviral activity of adamantane derivatives is illustrated below. This process begins with determining the cytotoxicity of the compound to select non-toxic concentrations for subsequent antiviral assays.

Caption: A generalized experimental workflow for screening the antiviral activity of chemical compounds.

Fluorescence-Based DPP-4 Inhibition Assay

Given the role of this compound in the synthesis of the DPP-4 inhibitor Vildagliptin, a relevant assay to assess the potential of its derivatives would be a DPP-4 inhibition assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound and a known DPP-4 inhibitor (positive control, e.g., Vildagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the DPP-4 enzyme to the wells of the microplate.

-

Add the serially diluted test compound and positive control to their respective wells. Include wells with enzyme only (no inhibitor) and wells with buffer only (blank).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protecting it from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Signaling Pathway Context: DPP-4 Inhibition

The inhibition of DPP-4 by drugs like Vildagliptin, which is synthesized from this compound, has a well-understood effect on a key signaling pathway involved in glucose homeostasis. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

Caption: The mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Conclusion and Future Directions

Currently, the primary recognized value of this compound lies in its role as a synthetic precursor to the antidiabetic drug Vildagliptin. There is a notable absence of publicly available data on the intrinsic biological activities of this compound itself. However, the extensive and varied bioactivities of other adamantane derivatives suggest that this molecule could possess its own unique pharmacological profile.

Future research should focus on a systematic evaluation of this compound and its novel derivatives across a range of biological assays. This could include screening for antiviral, antibacterial, antifungal, and anti-inflammatory activities, as well as exploring its potential to modulate various signaling pathways. Such studies would be instrumental in unlocking the full therapeutic potential of this and other related adamantane compounds.

References

Potential Therapeutic Applications of 3-Aminoadamantan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Aminoadamantan-1-ol is primarily recognized and utilized as a key chemical intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] Direct therapeutic applications of this compound have not been extensively investigated, and the following guide explores its potential applications based on the well-established pharmacological profiles of structurally related adamantane (B196018) derivatives, namely Amantadine (B194251) and Memantine (B1676192). The therapeutic hypotheses presented herein are speculative and intended to guide future research.

Introduction to Adamantane Derivatives in Medicine

The rigid, lipophilic, three-dimensional structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, with notable successes in antiviral and neurological therapies.[1][4] The unique properties of the adamantane nucleus can influence a drug's pharmacokinetics and pharmacodynamics, often enhancing its ability to cross the blood-brain barrier and interact with specific biological targets.

This whitepaper will delve into the established therapeutic actions of two prominent aminoadamantane drugs, Amantadine and Memantine, to build a case for the potential, yet unexplored, therapeutic applications of this compound.

Structural Analogs as a Predictive Framework

Amantadine: A Multi-Target Agent

Amantadine is approved for the treatment of influenza A and Parkinson's disease.[5][6][7] Its therapeutic effects are attributed to a complex mechanism of action that includes:

-

Antiviral Activity: Amantadine blocks the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication.[5][8]

-

Dopaminergic Effects: In Parkinson's disease, amantadine is thought to enhance dopaminergic transmission by promoting the release of dopamine (B1211576) from presynaptic neurons and inhibiting its reuptake.[5][7]

-

NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective and anti-parkinsonian effects.[6][8]

Memantine: A Specific NMDA Receptor Antagonist

Memantine is primarily used in the treatment of moderate-to-severe Alzheimer's disease.[9][10] Its mechanism is more specific than that of amantadine, acting as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[11][12] This action is voltage-dependent and allows memantine to preferentially block the excessive, pathological activation of NMDA receptors associated with neurotoxicity, while preserving their normal physiological function.[9][12]

Quantitative Data for Amantadine and Memantine

The following tables summarize key quantitative data for Amantadine and Memantine, providing a reference for potential target affinities and effective concentrations that could be investigated for this compound.

Table 1: Receptor Binding Affinities and Potencies

| Compound | Target | Parameter | Value | Reference |

| Amantadine | NMDA Receptor | Ki | 10 µM | [8] |

| Sigma-1 Receptor | Ki | 20.25 µM | [6] | |

| α4β2 Nicotinic Receptor | IC50 | 3.44 µM | [13] | |

| α7 Nicotinic Receptor | IC50 | 6.5 µM | [13] | |

| Memantine | NMDA Receptor | IC50 | 0.5-1 µM | [11] |

| Extrasynaptic NMDA Receptor | IC50 | ~22 nM | [11] | |

| Dopamine D2High Receptor | IC50 | ~137-917 nM | [11] |

Table 2: Clinical Efficacy Data for Memantine in Alzheimer's Disease (Meta-analysis of 6-month trials)

| Outcome Measure | Population | Standardized Mean Difference (SMD) vs. Placebo | 95% Confidence Interval (CI) | p-value | Reference |

| Cognition (ADAS-COG) | All Severities | -0.21 | -0.34 to -0.08 | 0.001 | [14] |

| Moderate to Severe | -0.29 | -0.54 to -0.03 | 0.03 | [14] | |

| Global Status (CIBIC-Plus) | All Severities | -0.19 | -0.27 to -0.10 | <0.01 | [14] |

| Moderate to Severe | -0.27 | -0.39 to -0.14 | <0.001 | [14] | |

| Activities of Daily Living (ADCS-ADL) | All Severities | -0.10 | -0.18 to -0.01 | 0.02 | [14] |

| Moderate to Severe | -0.19 | -0.32 to -0.06 | 0.003 | [14] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by Amantadine and Memantine. These provide a visual framework for understanding their mechanisms of action, which could be analogous for this compound.

Figure 1: Multifaceted mechanism of action of Amantadine.

Figure 2: Mechanism of Memantine at the NMDA receptor.

Hypothesized Therapeutic Applications for this compound

Based on the pharmacology of Amantadine and Memantine, the following therapeutic areas are proposed for future investigation of this compound:

-

Neurodegenerative Disorders: The presence of the aminoadamantane core suggests a potential for NMDA receptor antagonism. The hydroxyl group at the 3-position may alter the binding affinity and kinetics at the NMDA receptor channel, potentially offering a different therapeutic window or side-effect profile compared to Memantine. Studies on its ability to mitigate excitotoxicity would be a critical first step.

-

Neuropathic Pain: NMDA receptor antagonists have shown efficacy in models of neuropathic pain. The unique polarity and stereochemistry of this compound could lead to novel interactions with NMDA receptor subunits involved in pain signaling.

-

Antiviral Activity: While Amantadine's antiviral spectrum is limited, the adamantane scaffold is a known antiviral pharmacophore. The hydroxyl group could influence interactions with viral ion channels or other viral proteins. Screening against a panel of viruses, including influenza and other enveloped viruses, is warranted.

-

Traumatic Brain Injury (TBI): Amantadine has been investigated for improving functional outcomes after TBI, likely through its combined dopaminergic and NMDA receptor-modulating effects.[15] this compound could be explored in preclinical TBI models to assess its impact on neuronal recovery and cognitive function.

Proposed Experimental Protocols

The following are representative, high-level protocols for key experiments to begin characterizing the therapeutic potential of this compound.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the NMDA receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat cortical tissue.

-

Radioligand Binding: Incubate the membrane preparation with a known NMDA receptor radioligand (e.g., [³H]MK-801) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To characterize the functional effects of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.

-

Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

NMDA Application: Apply NMDA and a co-agonist (e.g., glycine) to elicit an inward current.

-

Drug Application: Perfuse the cell with varying concentrations of this compound and measure the effect on the NMDA-evoked current.

-

Data Analysis: Determine the IC₅₀ for the inhibition of the NMDA-mediated current. Assess the voltage dependency of the block by measuring the current at different holding potentials.

Dopamine Release and Reuptake Assay

Objective: To assess the effect of this compound on dopamine release and reuptake in striatal synaptosomes.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue.

-

Dopamine Release: Pre-load synaptosomes with [³H]dopamine. Stimulate dopamine release with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of this compound. Measure the amount of [³H]dopamine released.

-

Dopamine Reuptake: Incubate synaptosomes with [³H]dopamine and varying concentrations of this compound. Terminate the uptake by rapid filtration and washing.

-

Data Analysis: Quantify the amount of [³H]dopamine taken up by the synaptosomes and calculate the IC₅₀ for the inhibition of dopamine reuptake.

Antiviral Plaque Reduction Assay

Objective: To evaluate the in vitro antiviral activity of this compound against influenza A virus.

Methodology:

-

Cell Culture: Grow a monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.

-

Viral Infection: Infect the cell monolayers with a known titer of influenza A virus.

-

Drug Treatment: After a viral adsorption period, overlay the cells with a semi-solid medium (e.g., agar) containing various concentrations of this compound.

-

Plaque Visualization: Incubate the plates for several days to allow for plaque formation. Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the EC₅₀ (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

While this compound is currently established as a synthetic intermediate, its structural similarity to pharmacologically active adamantane derivatives like Amantadine and Memantine strongly suggests a potential for therapeutic applications, particularly in the realm of neurology and virology. The presence of a hydroxyl group offers a point of chemical differentiation that could lead to a novel pharmacological profile.

Future research should focus on systematically evaluating this compound and its derivatives in the experimental paradigms outlined above. A thorough investigation of its effects on NMDA receptor subtypes, dopaminergic pathways, and viral targets is necessary to uncover its true therapeutic potential. Such studies could pave the way for the development of new adamantane-based drugs for a range of unmet medical needs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sfdchem.com [sfdchem.com]

- 4. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 5. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 6. Amantadine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Memantine - Wikipedia [en.wikipedia.org]

- 12. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Amantadine for functional improvement in patients with traumatic brain injury: A systematic review with meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Advantage: 3-Aminoadamantan-1-ol as a Privileged Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoadamantan-1-ol is a unique, rigid, and three-dimensional bifunctional molecule that has emerged as a critical building block in modern medicinal chemistry. Its defining feature is the adamantane (B196018) cage—a perfectly symmetrical, diamondoid hydrocarbon scaffold—substituted at the 1 and 3 bridgehead positions with hydroxyl and amino groups, respectively. This distinct 1,3-disubstitution pattern imparts favorable physicochemical and pharmacokinetic properties, including high lipophilicity, metabolic stability, and a rigid conformational framework. These attributes make this compound an attractive scaffold for designing potent and selective therapeutic agents. Its most notable application is as a key intermediate in the synthesis of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations.

Physicochemical Properties

The robust and stable nature of this compound is reflected in its physical and chemical properties, which are crucial for its role as a reliable pharmaceutical intermediate.[2][3]

| Property | Value | References |

| CAS Number | 702-82-9 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO | [3][4] |

| Molecular Weight | 167.25 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 265-269 °C (decomposes) | [3][7] |

| Solubility | Soluble in organic solvents like Methanol and DMSO; insoluble in water. | [3] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 1-Amino-3-hydroxyadamantane, (3-Hydroxyadamantan-1-yl)amine | [3][4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common starting from the readily available antiviral drug, amantadine (B194251) (1-aminoadamantane), or its hydrochloride salt. High yields have been achieved through a one-pot oxidation and hydroxylation process.

Applications in Medicinal Chemistry

The rigid adamantane scaffold serves as an excellent anchor for binding to target proteins, while the amino and hydroxyl groups provide versatile handles for synthetic modification.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary and most commercially successful application of this compound is in the synthesis of Vildagliptin, a potent DPP-4 inhibitor.[2]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[8] GLP-1 stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[8][9] The adamantyl group of Vildagliptin anchors the molecule into a hydrophobic pocket of the DPP-4 enzyme.

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 3. 3-Amino-1-adamantanol 96 702-82-9 [sigmaaldrich.com]

- 4. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-1-Adamantanol [kaimosi.com]

- 6. 3-Amino-1-adamantanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 3-氨基-1-金刚烷醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Vildagliptin Utilizing 3-Aminoadamantan-1-ol

Introduction

Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing the breakdown of these hormones, vildagliptin increases their levels, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control.[2][3][4] A key intermediate in the chemical synthesis of vildagliptin is 3-amino-1-adamantanol, a white crystalline solid whose unique cage-like structure is integral to the final drug's efficacy.[5][6] These application notes provide detailed protocols for the synthesis of vildagliptin, focusing on the utilization of 3-aminoadamantan-1-ol.

Synthesis Pathway Overview

The synthesis of vildagliptin is primarily achieved through the condensation of two key intermediates: 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7][8] The overall process can be broken down into three main stages:

-

Synthesis of 3-amino-1-adamantanol from amantadine (B194251) hydrochloride.

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

-

Coupling of the two intermediates to yield vildagliptin.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-1-adamantanol

This protocol details the preparation of 3-amino-1-adamantanol from amantadine hydrochloride via an oxidation reaction.[1][7]

Materials:

-

Amantadine hydrochloride

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃, 65% w/w) or fuming nitric acid

-

Boric acid (H₃BO₃) (catalyst)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Crushed ice

Procedure:

-

In a suitable reaction vessel, add amantadine hydrochloride to concentrated sulfuric acid at a controlled temperature of 10-30°C.[9]

-

Cool the mixture to 0-5°C.[10]

-

Slowly add nitric acid dropwise to the mixture, maintaining the temperature between 10-20°C.[7]

-

After the addition is complete, stir the reaction mixture for several hours at a controlled temperature.[10]

-

Upon completion of the reaction, slowly pour the mixture over crushed ice.[7]

-

Perform hydrolysis by adding a solution of potassium hydroxide (KOH) to the mixture to adjust the pH.[1]

-

The target compound, 3-amino-1-adamantanol, is then extracted using ethanol.[1][7]

-

The final product can be purified by crystallization.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes the synthesis of the second key intermediate from L-proline.[7]

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF)

-

Acetonitrile (B52724) (MeCN)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

N-acylation: Dissolve L-proline in THF. At 0°C, slowly add chloroacetyl chloride dropwise.[7] After the addition, heat the mixture to 70°C and reflux.[7] This step yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[7]

-

Nitrile Formation: The resulting carboxylic acid is then treated with acetonitrile in the presence of sulfuric acid at an elevated temperature (e.g., 95°C) to form the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1]

Protocol 3: Synthesis of Vildagliptin

This final protocol details the coupling reaction to form vildagliptin.[8][11]

Materials:

-

3-amino-1-adamantanol

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Methyl ethyl ketone or Ethyl acetate (B1210297) for crystallization

Procedure:

-

In a reaction vessel, dissolve 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide in dry THF.[11]

-

Cool the stirred mixture to below 0°C.[11]

-

Add (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to the mixture.[11]

-

Allow the reaction to proceed for 1.5-2.5 hours, then warm the mixture to 10°C and continue stirring until the reaction is complete.[11]

-

After completion, the reaction mixture is worked up. This may involve filtration to remove inorganic salts and concentration of the filtrate under vacuum.[12]

-

The crude vildagliptin is then purified by crystallization from a suitable solvent such as methyl ethyl ketone or ethyl acetate to yield the final product.[12][13]

Data Presentation

Table 1: Summary of Reactant Quantities and Yields

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| 1 | Amantadine Hydrochloride | H₂SO₄, HNO₃, H₃BO₃ | 3-amino-1-adamantanol | ~95% | [1][7] |

| 2 | L-proline | Chloroacetyl chloride, MeCN, H₂SO₄ | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | ~39% | [7] |

| 3 | 3-amino-1-adamantanol & Intermediate from Step 2 | K₂CO₃, KI, THF | Vildagliptin | ~82% | [7] |

Table 2: Optimized Reaction Conditions

| Step | Reaction | Temperature | Time | Solvent | Key Catalyst/Base | Reference |

| 1 | Oxidation/Hydrolysis | 10-20°C | 4-12 h | Aqueous | H₃BO₃ | [7][10] |

| 2 | N-acylation/Nitrile Formation | 70-95°C | ~5.5 h | THF / Acetonitrile | H₂SO₄ | [1][7] |

| 3 | Condensation/Coupling | <0°C to 10°C | 1.5-2.5 h | THF | K₂CO₃, KI | [11] |

Visualizations

Caption: Vildagliptin Synthesis Workflow.

Caption: Vildagliptin's Mechanism of Action.

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A Process For The Preparation Of Vildagliptin And Its Intermediate [quickcompany.in]

- 9. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 10. CN105669468A - Process for producing vildagliptin intermediate 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 11. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Laboratory Synthesis of 3-aminoadamantan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminoadamantan-1-ol is a key intermediate in the synthesis of various pharmaceuticals, most notably Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Its rigid, three-dimensional adamantane (B196018) cage structure provides a unique scaffold for drug design. This document outlines a detailed protocol for the laboratory synthesis of this compound starting from amantadine (B194251) hydrochloride. The described method involves a nitration reaction followed by an alkaline hydroxylation.[1][3]

Reaction Principle

The synthesis proceeds in two main stages. First, amantadine hydrochloride undergoes electrophilic substitution where a nitro group is introduced onto one of the tertiary carbons of the adamantane skeleton using a nitrating mixture (sulfuric acid and nitric acid). In the second stage, the reaction mixture is treated with a strong base. This step facilitates a hydroxylation reaction at a different tertiary carbon position, followed by neutralization to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| Amantadine Hydrochloride | C₁₀H₁₇N·HCl | 187.71 | Reagent | Starting material. |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Reagent | Used for nitrating mixture. |

| Nitric Acid (65-70%) | HNO₃ | 63.01 | Reagent | Used for nitrating mixture. |

| Potassium Hydroxide (B78521) (KOH) | KOH | 56.11 | Reagent | Solid, for neutralization and hydroxylation. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | ACS | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS | For drying the organic phase. |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | ACS | For recrystallization. |

| Deionized Water | H₂O | 18.02 | - | For reaction quenching. |

| Ice | H₂O (solid) | 18.02 | - | For temperature control. |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

-

In a fume hood, carefully prepare the nitrating agent by slowly adding nitric acid to concentrated sulfuric acid in a flask cooled in an ice-water bath. A typical ratio involves a significant excess of sulfuric acid. For example, add 94.5 g of nitric acid to 245.2 g of sulfuric acid, ensuring the temperature does not exceed 30°C.[3]

Step 2: Nitration of Amantadine Hydrochloride

-

Set up a three-necked flask equipped with a mechanical stirrer and a dropping funnel in an ice-water bath.

-

Add concentrated sulfuric acid (e.g., 245.2 g) to the reaction flask.[3]

-

Slowly add amantadine hydrochloride (e.g., 187.7 g) in portions to the stirred sulfuric acid while maintaining the temperature between 0-5°C.[3][4] A white, turbid liquid will form.

-

Slowly add the prepared nitrating mixture dropwise to the amantadine suspension. Maintain the reaction temperature at 0-5°C.[3]

-

After the addition is complete, allow the reaction to stir in the ice-water bath for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-30 hours to obtain a light yellow liquid.[4]

Step 3: Quenching and Hydroxylation

-

Prepare a large beaker containing a substantial amount of ice (e.g., 1 part liquid to 1-10 parts ice by weight/volume).[4]

-

Slowly and carefully pour the light yellow reaction mixture onto the ice with continuous stirring. This quenching step is highly exothermic. A blue-green solution is expected to form.[4]

-

Continue stirring the resulting solution for 0.5-2 hours.[4]

Step 4: Basification and Product Formation

-

While stirring the blue-green solution, add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) in portions.[4]

-

Monitor the temperature closely and ensure it does not rise above 80°C.[4]

-

Continue adding the base until the pH of the solution reaches 10-12.[4]

-

Stir the reaction mixture for an additional 30-60 minutes after the final pH is reached.[4]

Step 5: Extraction and Purification

-

Filter the mixture using suction filtration to remove any solids.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.[4]

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield a crude white solid.[4]

Step 6: Recrystallization

-

Recrystallize the crude solid from hot ethyl acetate or methanol (B129727) to obtain pure this compound as white crystals.[4][5]

-

Dry the crystals under vacuum.

Data Presentation

Quantitative Summary

| Parameter | Value | Reference |

| Typical Yield | 63% - 75% | [3][4] |

| Reported Max Yield | 90.1% - 95% | [1][6] |

| Melting Point (m.p.) | 264 - 269 °C | [4][5] |

| Appearance | White to yellow crystalline solid | [1][4] |

Characterization Data

| Analysis | Data | Reference |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3314, 2886, 1457, 1354, 1034, 945 | [4] |

Visualizations

Experimental Workflow Diagram

References

- 1. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 4. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 5. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 6. 3-Amino-1-Adamantanol [kaimosi.com]

Application Notes and Protocols for the Large-Scale Production of 3-Aminoadamantan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-aminoadamantan-1-ol, a key intermediate in the manufacturing of various pharmaceuticals, notably the antidiabetic drug Vildagliptin.[1][2] The protocols described herein are compiled from various patented and published methods, focusing on scalability, yield, and operational safety.

Introduction

This compound is a critical building block in medicinal chemistry. Its rigid, three-dimensional structure imparts unique pharmacological properties to active pharmaceutical ingredients. The demand for efficient and cost-effective large-scale production methods is therefore significant. This document outlines two primary synthesis routes that have been identified as suitable for industrial-scale production.

Synthesis Route 1: From Amantadine (B194251) or its Salts via Nitration and Hydroxylation

This is a widely adopted method due to the availability of amantadine and its salts as starting materials. The process involves the nitration of the adamantane (B196018) cage followed by a hydroxylation step.

Step 1: Nitration of Amantadine

-

Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a cooling system is required.

-

Charging the Reactor: Charge the reactor with concentrated sulfuric acid (98%).[3]

-

Addition of Amantadine: Cool the sulfuric acid to 0-5°C using an ice-water bath. Slowly add amantadine hydrochloride in portions to the cooled sulfuric acid while maintaining the temperature between 10-30°C.[1][3]

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a temperature below 30°C.[3]

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the amantadine-sulfuric acid suspension. The temperature of the reaction mixture should be strictly controlled and maintained between 0-5°C.[3] After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature, followed by stirring at room temperature for 1-30 hours.[4]

Step 2: Hydroxylation

-

Quenching: The reaction mixture, a pale-yellow liquid, is slowly poured into ice water with vigorous stirring.[3][4] This quenching step should be performed cautiously to manage the exothermic reaction. The resulting solution will appear blue-green.[4]

-

Basification: Cool the aqueous solution and add a strong base, such as solid sodium hydroxide (B78521) or potassium hydroxide, in portions to adjust the pH to 10-14.[3][5] The temperature should be maintained below 80°C during this process.[3][4]

-

Hydrolysis: Stir the basic mixture for 30 minutes to 1 hour to facilitate the hydrolysis of the nitro group to a hydroxyl group.[3] For some variations of this process, the hydrolysis is conducted at a temperature of 50-90°C.[5]

-

Isolation and Purification:

-

The solid product, this compound, will precipitate out of the solution.

-

Isolate the solid by filtration (e.g., suction filtration).[3]

-

Wash the filter cake with a suitable alcohol solvent.[6]

-

The crude product can be further purified by recrystallization from a solvent such as ethyl acetate.[4]

-